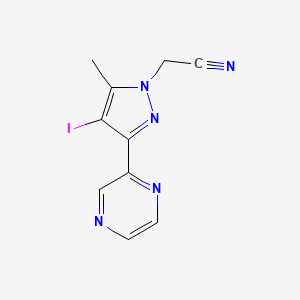
2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound characterized by the presence of iodine, methyl, pyrazine, and pyrazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the iodination of a pyrazole derivative followed by the introduction of a pyrazine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may yield an alcohol or amine derivative.
Applications De Recherche Scientifique
2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate certain pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanol
- 2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(4-iodo-5-methyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to its acetonitrile group, which can influence its reactivity and interactions with other molecules
Propriétés
Formule moléculaire |
C10H8IN5 |
|---|---|
Poids moléculaire |
325.11 g/mol |
Nom IUPAC |
2-(4-iodo-5-methyl-3-pyrazin-2-ylpyrazol-1-yl)acetonitrile |
InChI |
InChI=1S/C10H8IN5/c1-7-9(11)10(15-16(7)5-2-12)8-6-13-3-4-14-8/h3-4,6H,5H2,1H3 |
Clé InChI |
GWNZJLJERXPIBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CC#N)C2=NC=CN=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR,6aS,7S)-7-(Hydroxymethyl)-4a,6a-dimethyl-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one](/img/structure/B13358793.png)
![(Z)-N'-hydroxy-2-[4-(oxan-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13358798.png)

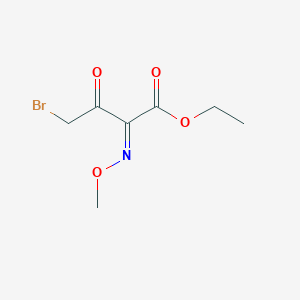
![3-[(Ethylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358818.png)
![2-chloro-N-methyl-5-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358827.png)
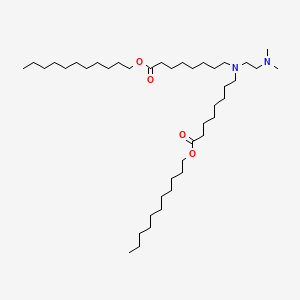
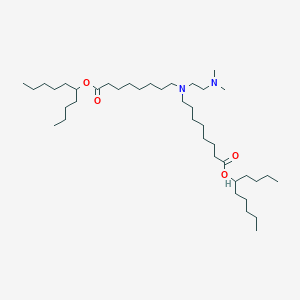

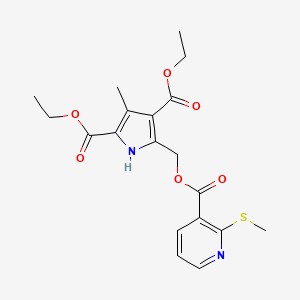

![4-hydroxy-5-methoxy-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B13358875.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358878.png)
![4-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358884.png)
